molecular formula C18H21N7O2 B12382388 Cdk2-IN-27

Cdk2-IN-27

カタログ番号: B12382388
分子量: 367.4 g/mol
InChIキー: OOPYJNHMJJVPNR-WCQYABFASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cdk2-IN-27 is a selective inhibitor of cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. CDK2 plays a crucial role in the transition from the G1 phase to the S phase of the cell cycle, making it a significant target for cancer therapy. Inhibitors like this compound are being studied for their potential to halt the proliferation of cancer cells by interfering with cell cycle progression .

準備方法

Synthetic Routes and Reaction Conditions

The synthetic route typically includes the formation of pyrazolo[3,4-d]pyrimidinone derivatives, which are then substituted with specific groups to enhance their inhibitory activity against CDK2 .

Industrial Production Methods

While detailed industrial production methods for Cdk2-IN-27 are not widely published, the general approach involves optimizing the synthetic route for large-scale production. This includes the use of high-yield reactions, cost-effective reagents, and scalable purification techniques to ensure the compound’s purity and efficacy .

化学反応の分析

Types of Reactions

Cdk2-IN-27 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidinone derivatives, each with different inhibitory activities against CDK2 .

科学的研究の応用

Cdk2-IN-27 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the structure-activity relationship of CDK2 inhibitors.

    Biology: Helps in understanding the role of CDK2 in cell cycle regulation and its interaction with other cellular proteins.

    Medicine: Investigated for its potential as a therapeutic agent in cancer treatment, particularly in cancers where CDK2 is overexpressed.

    Industry: Utilized in the development of new CDK2 inhibitors with improved selectivity and potency

作用機序

Cdk2-IN-27 exerts its effects by binding to the ATP-binding site of CDK2, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets, leading to cell cycle arrest at the G1/S transition. The compound’s selectivity for CDK2 over other cyclin-dependent kinases is achieved through specific interactions with the enzyme’s active site .

類似化合物との比較

Similar Compounds

Uniqueness

Cdk2-IN-27 is unique due to its high selectivity for CDK2, which minimizes off-target effects and reduces toxicity. This makes it a promising candidate for further development as a cancer therapeutic .

特性

分子式

C18H21N7O2

分子量

367.4 g/mol

IUPAC名

[(1R,3S)-3-[3-[(5-cyanopyrazin-2-yl)amino]-1H-pyrazol-5-yl]cyclopentyl] N-(1-methylcyclopropyl)carbamate

InChI

InChI=1S/C18H21N7O2/c1-18(4-5-18)23-17(26)27-13-3-2-11(6-13)14-7-15(25-24-14)22-16-10-20-12(8-19)9-21-16/h7,9-11,13H,2-6H2,1H3,(H,23,26)(H2,21,22,24,25)/t11-,13+/m0/s1

InChIキー

OOPYJNHMJJVPNR-WCQYABFASA-N

異性体SMILES

CC1(CC1)NC(=O)O[C@@H]2CC[C@@H](C2)C3=CC(=NN3)NC4=NC=C(N=C4)C#N

正規SMILES

CC1(CC1)NC(=O)OC2CCC(C2)C3=CC(=NN3)NC4=NC=C(N=C4)C#N

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。